molecular formula C14H19N5O2 B1670927 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine CAS No. 60547-97-9

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

Cat. No. B1670927
CAS RN: 60547-97-9
M. Wt: 289.33 g/mol
InChI Key: APKHJGDGWQDBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DPQ is an antiviral agent that acts against the H1N1 and H3N2 strains of influenza A as well as influenza B. It has also been shown to bind to a widened RNA major groove at the internal loop.

Scientific Research Applications

1. Heterocyclic Amines in Cancer Research

Research on heterocyclic amines, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has shown these compounds are formed during the cooking of meat and fish and have been identified as genotoxic and carcinogenic in various test systems. Studies using accelerator mass spectrometry (AMS) to measure protein and DNA adduct formation by low doses of MeIQx and PhIP in rodents and humans suggest these compounds' metabolite profiles differ substantially between humans and rodents, indicating species-specific responses to heterocyclic amine exposure (Turteltaub et al., 1999).

2. Dietary Impact and Cancer Risk

A population-based case-control study explored the risk posed by different heterocyclic amines (HCAs) in the diet, including MeIQx, and its association with lung cancer risk among Missouri women. The study found significant excess risks associated with MeIQx consumption, particularly among non-smokers and light/moderate smokers (Sinha et al., 2000).

3. Biomonitoring and Human Exposure

Efforts to monitor human exposure to heterocyclic aromatic amines like MeIQx involve measuring levels in human urine. A biomonitoring procedure was developed for analyzing and quantifying N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, offering insights into the metabolism of MeIQx in vivo and reflecting on interindividual variations in enzymic activity affecting metabolism (Stillwell et al., 1999).

4. Mechanisms of Action and Toxicity Studies

Studies on similar compounds explore mechanisms of action, including receptor occupancy and pharmacokinetics, which are crucial for understanding the therapeutic potential and safety profile of drugs. For instance, the receptor occupancy of nonpeptide corticotropin-releasing factor 1 antagonist DMP696 was correlated with drug exposure and anxiolytic efficacy, highlighting the importance of understanding how these compounds interact with biological targets (Li et al., 2003).

properties

IUPAC Name

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKHJGDGWQDBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209293
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

CAS RN

60547-97-9
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Piperazine hydrobromide (168.0 g., 1.006 mole) was added to a suspension of 4-amino-2-chloro-6,7-dimethoxyquinazoline (241.0 g., 1.006 mole) in 2-methoxyethanol (3.6 l.) and the mixture was stirred at reflux for 1.25 hours. The precipitate was separated by filtration, washed with hot 2-methoxyethanol and dried. The material then was added to a stirred solution of sodium hydroxide (81.0 g., 2.01 mole) in water (3 l.) and the mixture was heated to 75° C. The mixture then was cooled to 40° C., filtered, and the insoluble precipitate washed with water and dried. The material was triturated under refluxing absolute ethanol (6.0 l.) and the mixture was filtered. The filtrate was evaporated to dryness to yield the title compound, 180.0 g. (62%), m.p. 224°-228° C.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 2
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

Citations

For This Compound
23
Citations
R Nageswara Rao, D Nagaraju… - Journal of …, 2007 - academic.oup.com
A simple and rapid reversed-phase liquid chromatography (LC) method with photodiode array (PDA) and electrospray ionization (ESI)-mass spectrometry (MS) as detectors was …
Number of citations: 11 academic.oup.com
ST Hassib, AE Farag, MA Mahrouse, EA Mostafa - 2013 - scholar.cu.edu.eg
Doxazosin mesylate (DOX) is useful in the management of hypertension and urinary retention associated with benign prostatic hyperplasia. DOX is prepared via a multistep synthesis, …
Number of citations: 3 scholar.cu.edu.eg
Z Ma, Y Lin, Y Cheng, W Wu, R Cai… - Journal of Medicinal …, 2016 - ACS Publications
Fluorescent ligands are gaining popularity as tools to aid GPCR research. Nonetheless, in vivo application of such tools is hampered due to their short excitation wavelengths in the …
Number of citations: 35 pubs.acs.org
Z Li, Y Lin, H Song, X Qin, Z Yu, Z Zhang… - … Pharmaceutica Sinica B, 2020 - Elsevier
Proteolysis targeting chimeras (PROTACs) are dual-functional hybrid molecules that can selectively recruit an E3 ubiquitin ligase to a target protein to direct the protein into the ubiquitin-…
Number of citations: 38 www.sciencedirect.com
J Milicaj, VR Dodda, KR Patel, IR Aragon… - Journal of Chemical …, 2022 - ACS Publications
Research has shown that the use of practical examples in undergraduate education promotes the retention of historically underrepresented students in STEM majors and lowers …
Number of citations: 2 pubs.acs.org
C Orahoske - 2023 - search.proquest.com
The work entitled “Fragment Based Drug Design based on 6, 7-Dimethoxyquinazoline core structure” presents a unique approach to drug discovery, specifically focusing on the …
Number of citations: 2 search.proquest.com
BL Sushma, G Madhusudhan… - Asian Journal of …, 2017 - search.proquest.com
[...] there is no UPLC method available for quantification of impurities in Doxazosin mesylate.[...] the purpose of our experimentation was to develop and authorize a stability-indicating …
Number of citations: 2 search.proquest.com
AFMM Nur, A Apandi, MJMM Noor… - The Journal of general …, 2020 - jstage.jst.go.jp
Prazosin (PRZ), a drug used to treat hypertensive patients, is an emergent contaminant in water systems. PRZ is an alpha-adrenergic receptor blocker used to treat anxiety, and is …
Number of citations: 6 www.jstage.jst.go.jp
A Shrivastava, VB Gupta - Scientia pharmaceutica, 2012 - mdpi.com
The current study was carried out with an attempt to separate similarly structured title drugs by liquid chromatography. Spectrophotometric techniques were generally insufficient under …
Number of citations: 37 www.mdpi.com
CM Orahoske, Y Li, A Petty, FM Salem, J Hanna… - Bioorganic & medicinal …, 2020 - Elsevier
EphA2 receptor kinase could become a novel target for anti-glioblastoma treatment. Doxazosin previously identified acts like the endogenous ligand of EphA2 and induces cell …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.